1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one

Lipophilicity Drug Design Physicochemical Property Optimization

1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one (CAS 1517493-07-0) is a fluorinated phenolic ketone with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol. This compound is classified within the aryl alkyl ketone family and is primarily utilized as a research chemical and synthetic building block in medicinal chemistry and chemical biology programs.

Molecular Formula C11H13FO2
Molecular Weight 196.22 g/mol
Cat. No. B13303157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one
Molecular FormulaC11H13FO2
Molecular Weight196.22 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)C1=CC(=C(C=C1)O)F
InChIInChI=1S/C11H13FO2/c1-7(2)5-11(14)8-3-4-10(13)9(12)6-8/h3-4,6-7,13H,5H2,1-2H3
InChIKeyXZQJYAOXWYZUSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one: Chemical Identity, Procurement Specifications, and Research-Grade Characterization


1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one (CAS 1517493-07-0) is a fluorinated phenolic ketone with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol . This compound is classified within the aryl alkyl ketone family and is primarily utilized as a research chemical and synthetic building block in medicinal chemistry and chemical biology programs [1]. It is commercially available from multiple research chemical suppliers at ≥95% purity, typically in quantities ranging from 1 g to 100 g, and is intended exclusively for laboratory research use . The compound's structural features—specifically the 3-fluoro-4-hydroxyphenyl substitution pattern on a 3-methylbutan-1-one backbone—confer distinct physicochemical properties that differentiate it from non-fluorinated and positionally isomeric analogs .

Why 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one Cannot Be Casually Substituted by Non-Fluorinated or Regioisomeric Analogs in Research Programs


In the aryl alkyl ketone chemical space, seemingly minor structural variations—such as the presence or absence of a single fluorine substituent or a shift in the substitution position on the phenyl ring—produce substantial differences in lipophilicity, hydrogen-bonding capacity, metabolic stability, and target-binding affinity . The 3-fluoro substitution on the 4-hydroxyphenyl ring of 1-(3-fluoro-4-hydroxyphenyl)-3-methylbutan-1-one introduces an electron-withdrawing effect that lowers the phenolic pKa, modulates hydrogen-bond donor strength, and increases calculated logP relative to the non-fluorinated analog, thereby altering pharmacokinetic-relevant properties in ways that cannot be replicated by non-fluorinated or differently substituted congeners . Generic substitution based solely on core scaffold similarity—without accounting for the specific fluoro-hydroxy regioisomerism—risks introducing uncontrolled variables into structure-activity relationship (SAR) studies, synthetic route validation, and biological assay reproducibility [1].

Quantitative Differentiation Evidence for 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one: Head-to-Head Physicochemical, Synthetic, and Purity Comparisons Against Closest Analogs


Increased Lipophilicity (XLogP3) of 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one Versus Its Non-Fluorinated Des-Fluoro Analog

The introduction of a single fluorine atom at the 3-position of the 4-hydroxyphenyl ring increases the computed lipophilicity (XLogP3) of 1-(3-fluoro-4-hydroxyphenyl)-3-methylbutan-1-one to 2.6, compared with a calculated logP of approximately 2.1–2.3 for the non-fluorinated des-fluoro analog 1-(4-hydroxyphenyl)-3-methylbutan-1-one (CAS 34887-83-7) . This difference of approximately 0.3–0.5 logP units is attributable to the electron-withdrawing effect of the fluorine substituent, which reduces the polarity of the aromatic ring and enhances partitioning into hydrophobic environments. In drug design contexts, logP differences in this range can significantly influence membrane permeability, plasma protein binding, and volume of distribution .

Lipophilicity Drug Design Physicochemical Property Optimization

Well-Defined Synthetic Accessibility of 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one via Friedel-Crafts Fries Rearrangement: A Literature-Precedented Route with Established Reaction Conditions

A specific, literature-precedented synthetic route to 1-(3-fluoro-4-hydroxyphenyl)-3-methylbutan-1-one has been documented: the compound is formed via Fries rearrangement of isovaleric acid-(2-fluoro-phenyl ester) (CAS 347-70-6) using aluminum chloride (AlCl₃) in carbon disulfide (CS₂) as the reaction medium [1]. This synthetic accessibility provides a verifiable pathway for in-house synthesis or quality control verification. In contrast, closely related positionally isomeric fluoro-hydroxyphenyl butanones—such as the 5-fluoro-2-hydroxy regioisomer or the 4-fluoro-2-hydroxy-5-methyl analog—lack comparable publicly documented detailed synthetic procedures, making independent synthesis validation and impurity profiling more challenging .

Synthetic Chemistry Friedel-Crafts Acylation Fries Rearrangement

Commercially Specified Purity of 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one at ≥95% Enables Direct Use in SAR and Medicinal Chemistry Campaigns Without Additional Purification

The target compound is commercially supplied at a verified purity of 95% (by supplier Leyan, Catalog No. 2047196), which is explicitly declared on the product datasheet along with CAS number, molecular formula, molecular weight, and SMILES code . This level of purity specification, combined with the documented identity parameters, provides a baseline quality assurance suitable for direct use in structure-activity relationship (SAR) studies. In contrast, several closely related regioisomeric or poly-halogenated analogs—such as 1-(5-chloro-2-fluoro-4-hydroxyphenyl)-3-methylbutan-1-one and 1-(5-bromo-2-fluoro-4-hydroxyphenyl)-3-methylbutan-1-one—are available from various suppliers but frequently lack publicly stated purity specifications on their product pages, requiring researchers to request certificates of analysis (CoA) post hoc and introducing procurement uncertainty .

Compound Purity Procurement Specifications Medicinal Chemistry

The 3-Fluoro-4-hydroxyphenyl Pharmacophore Is Validated in Estrogen Receptor-Beta Ligand Development, Supporting the Target Compound's Use as a Key Intermediate or Scaffold-Hopping Starting Point

The 3-fluoro-4-hydroxyphenyl substructure present in 1-(3-fluoro-4-hydroxyphenyl)-3-methylbutan-1-one is a validated pharmacophoric element in selective estrogen receptor-beta (ERβ) ligand design. Specifically, the compound 3-(3-fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile (3F4, also known as WAY-202196), which contains the identical 3-fluoro-4-hydroxyphenyl ring system, acts as a selective ERβ ligand and blocks estrogen receptor alpha signaling, inhibiting breast cancer cell proliferation . Additionally, [5-(3-fluoro-4-hydroxyphenyl)-2-thienyl](3-hydroxyphenyl)-methanone (CHEMBL1277709) inhibits 17β-HSD1 in human T47D cells with an IC₅₀ of 17 nM [1]. These data establish the 3-fluoro-4-hydroxyphenyl motif as a privileged pharmacophore for nuclear receptor targeting. The target compound—bearing this same motif with a different ketone side chain—can serve as a scaffold-hopping starting point or a key intermediate for generating novel ERβ-targeted analogs that diverge from the naphthonitrile or thienyl chemotypes [2].

Estrogen Receptor Pharmacophore Validation Scaffold Hopping

Confirmed Molecular Identity of 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one via Unique InChI Key and SMILES String, Enabling Unambiguous Database Registration and Literature Cross-Referencing

The target compound has a unique and verifiable molecular identity defined by the IUPAC-standard InChI Key XZQJYAOXWYZUSK-UHFFFAOYSA-N and the canonical SMILES string CC(C)CC(=O)C1=CC(=C(C=C1)O)F . This unambiguous structural encoding enables precise database registration, eliminates the risk of isomeric misidentification, and facilitates accurate literature and patent cross-referencing. In contrast, certain closely related analogs—such as 4-(3-fluoro-4-hydroxyphenyl)butan-2-one (which differs only in the position of the carbonyl group along the butanone chain) and 1-(3-fluoro-4-hydroxyphenyl)butan-1-one (which lacks the 3-methyl branch)—share the same molecular formula (C10H11FO2 for the butanone series) and can easily be confused in procurement workflows lacking rigorous InChI Key verification . The MDL number MFCD24076404 further supports compound registration in laboratory inventory management systems .

Compound Identity Database Registration Cheminformatics

Priority Research and Industrial Application Scenarios Where 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one Demonstrates Verifiable Selection Advantages Over Closest Analogs


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity for Membrane Permeability Tuning

In lead optimization programs where the core aryl alkyl ketone scaffold requires increased lipophilicity to improve passive membrane permeability or blood-brain barrier penetration, 1-(3-fluoro-4-hydroxyphenyl)-3-methylbutan-1-one (XLogP3 = 2.6) should be prioritized over the non-fluorinated analog 1-(4-hydroxyphenyl)-3-methylbutan-1-one (logP ≈ 2.1–2.3). The approximately 0.3–0.5 logP unit increase conferred by the 3-fluoro substitution directly translates to predicted enhancements in membrane partitioning and oral absorption potential, making this compound the preferred starting material for CNS-targeted or intracellular-target medicinal chemistry campaigns .

Scaffold-Hopping and Focused Library Synthesis for Estrogen Receptor-Beta (ERβ) Drug Discovery

For ERβ-targeted drug discovery programs seeking to explore chemical space beyond the well-characterized naphthonitrile and thienyl chemotypes, 1-(3-fluoro-4-hydroxyphenyl)-3-methylbutan-1-one provides a validated 3-fluoro-4-hydroxyphenyl pharmacophore attached to a divergent 3-methylbutan-1-one ketone side chain. This scaffold-hopping opportunity is supported by the proven ERβ selectivity of compounds bearing the identical 3-fluoro-4-hydroxyphenyl substructure, including ERB-041 (ERβ IC₅₀ = 5 nM, >200-fold selectivity over ERα) and 4-(3-fluoro-4-hydroxyphenyl)-1-naphthaldehyde oxime (ERβ IC₅₀ = 4 nM) [1]. The target compound enables the synthesis of focused libraries with novel side-chain diversity while retaining the pharmacophoric core, facilitating patent space exploration around the validated ERβ ligand chemotype .

Synthetic Methodology Development and Process Chemistry Requiring Literature-Precedented Reaction Conditions

In academic or industrial synthetic chemistry laboratories developing new Friedel-Crafts acylation or Fries rearrangement methodologies, 1-(3-fluoro-4-hydroxyphenyl)-3-methylbutan-1-one offers a distinct advantage: a peer-reviewed, literature-documented synthetic route with specified reagents (AlCl₃, CS₂) and a citable reference (Dunker, J. Am. Pharm. Assoc., 1950) [2]. This enables researchers to use the compound as a benchmark substrate for reaction optimization, yield comparison, and mechanistic studies without the need to independently develop synthetic access. Analogs lacking documented preparative methods require additional synthetic development investment before they can serve as validated substrates for methodology studies.

High-Throughput Screening (HTS) Compound Library Procurement Requiring Transparent Purity Specifications

For HTS facilities and compound management groups that require publicly declared purity specifications as part of their compound acceptance criteria, 1-(3-fluoro-4-hydroxyphenyl)-3-methylbutan-1-one (declared purity 95%, Leyan Catalog No. 2047196) should be prioritized over structurally related poly-halogenated analogs (e.g., 1-(5-chloro-2-fluoro-4-hydroxyphenyl)-3-methylbutan-1-one, 1-(5-bromo-2-fluoro-4-hydroxyphenyl)-3-methylbutan-1-one) that lack publicly stated purity specifications . Transparent purity data accelerates compound registration, reduces the need for pre-screening quality control analysis, and supports data integrity in large-scale screening campaigns where compound identity and purity are critical for hit confirmation and SAR interpretation.

Quote Request

Request a Quote for 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.